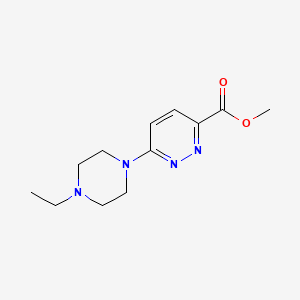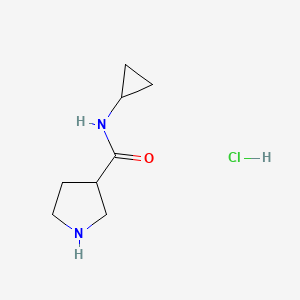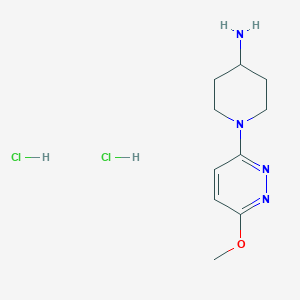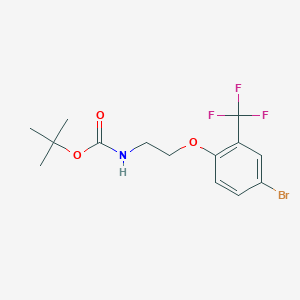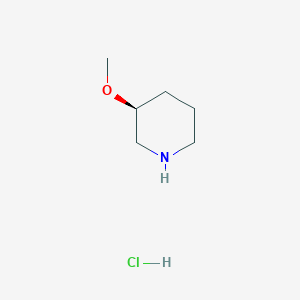
2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine consists of a pyridine ring fused to a pyrazole ring. The bromine atom is attached to the pyrazole ring, while the ethyl and methyl groups are substituents on the pyrazole ring. The overall structure is shown below:
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have synthesized various derivatives of pyrazolylpyridine compounds, which are then characterized using techniques like UV/Vis spectroscopy, IR, NMR, and mass spectrometry. These compounds have been utilized as precursors for constructing polyheterocyclic ring systems and as intermediates in the synthesis of complex molecules with potential applications in material science and as ligands in coordination chemistry (Vetokhina et al., 2012; Pang Li-hua, 2009).
Chemical Reactivity and Applications
The chemical reactivity of these compounds has been explored through reactions such as proton transfer and the formation of complexes with metals. These reactions not only highlight the versatile chemistry of pyrazolylpyridine derivatives but also their potential in creating materials with unique photochemical and electrochemical properties. For instance, the study of proton transfer in pyrazolylpyridines revealed their ability to exhibit dual luminescence, which could be useful in developing photoluminescent materials (Vetokhina et al., 2012).
Catalysis and Material Science
Pyrazolylpyridine derivatives have been employed as ligands in metal complexes that are active in catalytic processes, including ethylene oligomerization. Such studies not only provide insights into the ligand’s influence on the catalytic activity but also pave the way for the development of new catalysts for industrial applications (George S. Nyamato et al., 2016).
Biological Activities
In addition to their applications in material science and catalysis, pyrazolylpyridine compounds have been investigated for their biological activities. Some derivatives have shown antimicrobial and antimycobacterial activities, suggesting their potential as lead compounds for the development of new therapeutic agents (.. R.V.Sidhaye et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds have been reported to target various enzymes and receptors
Mode of Action
The exact mode of action of 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine is currently unknown. This could result in the modulation of cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways
Result of Action
Similar compounds have been reported to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Analyse Biochimique
Biochemical Properties
2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis, thereby influencing cell survival and death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the enzyme’s active site . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness and safety . In vitro studies have shown that it remains stable under physiological conditions for extended periods, but it can degrade when exposed to extreme pH or temperature . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell morphology and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal adverse effects and can be beneficial for certain therapeutic applications . At high doses, it can cause toxicity and adverse effects, such as liver and kidney damage . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity . The distribution of this compound within tissues can also affect its therapeutic potential and toxicity .
Propriétés
IUPAC Name |
2-(4-bromo-1-ethyl-5-methylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-3-15-8(2)10(12)11(14-15)9-6-4-5-7-13-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKSANFEBMMRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CC=CC=N2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


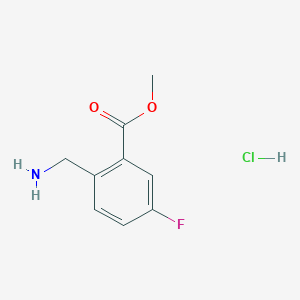

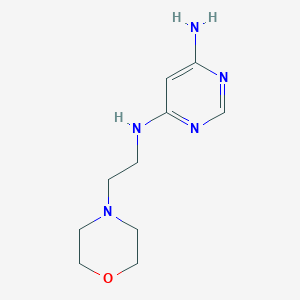
![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1469446.png)

